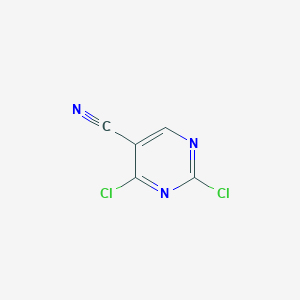

2,4-Dichloro-5-cyanopyrimidine

Beschreibung

Significance of Pyrimidine (B1678525) Scaffolds in Academic and Industrial Research

The pyrimidine framework is a fundamental structural motif that has garnered immense interest from both academic and industrial researchers. nih.govresearchgate.net This six-membered aromatic ring containing two nitrogen atoms is a cornerstone of numerous biological molecules and synthetic compounds, driving a wide array of research endeavors.

Pyrimidine Derivatives as Core Heterocycles in Research

Pyrimidine and its derivatives are considered privileged structures in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.govresearchgate.net As core heterocycles, they serve as foundational scaffolds for the synthesis of more complex molecules. nih.govmdpi.com The inherent electronic properties and the capacity for substitution at various positions on the ring make pyrimidines exceptionally versatile building blocks in organic synthesis. nih.gov Researchers continually explore novel synthetic routes to functionalize the pyrimidine core, leading to a vast and diverse chemical space for drug discovery and material science. nih.govresearchgate.net

Role of Pyrimidine Scaffolds in Pharmaceutical Research and Drug Discovery

The significance of the pyrimidine scaffold in pharmaceutical research cannot be overstated. nih.govmdpi.com It is a key component of nucleic acids (cytosine, thymine, and uracil), which are fundamental to all life. nih.gov This inherent biological relevance makes pyrimidine derivatives ideal candidates for the development of therapeutic agents that can modulate biological pathways. nih.govgsconlinepress.com A multitude of approved drugs across various therapeutic areas, including anticancer, antiviral, antibacterial, and anti-inflammatory agents, incorporate the pyrimidine motif. nih.govmdpi.comnih.gov The structural diversity achievable with the pyrimidine core allows medicinal chemists to fine-tune the pharmacological properties of drug candidates, leading to improved efficacy and safety profiles. mdpi.comresearchgate.net

Table 1: Examples of Therapeutic Areas for Pyrimidine-Based Drugs

| Therapeutic Area | Examples of Drug Classes |

|---|---|

| Oncology | Kinase inhibitors, Antimetabolites |

| Infectious Diseases | Antivirals (e.g., for HIV), Antibacterials |

| Inflammatory Diseases | Anti-inflammatory agents |

Halogenated Pyrimidines as Versatile Synthetic Intermediates in Research

The introduction of halogen atoms onto the pyrimidine ring dramatically enhances its utility as a synthetic intermediate. rsc.orgnih.gov Halogenated pyrimidines, such as dichloropyrimidines and trichloropyrimidines, are highly reactive and serve as versatile precursors for the synthesis of a wide range of substituted pyrimidines. mdpi.comscite.aiepfl.ch The chlorine atoms, in particular, are excellent leaving groups, facilitating nucleophilic substitution reactions. mdpi.comchemicalbook.com This reactivity allows for the regioselective introduction of various functional groups, which is a critical aspect of rational drug design and the synthesis of complex organic molecules. mdpi.comsmolecule.com The use of halogenated pyrimidines is a cornerstone of many synthetic strategies aimed at creating novel compounds with desired biological activities. rsc.orgnih.gov

Overview of 2,4-Dichloro-5-cyanopyrimidine as a Key Research Compound

Within the class of halogenated pyrimidines, this compound holds a special place as a highly functionalized and reactive building block. smolecule.com Its unique combination of substituents makes it a valuable tool for synthetic chemists.

Structural Context within Dichloropyrimidines

This compound is a derivative of pyrimidine characterized by the presence of two chlorine atoms at positions 2 and 4, and a cyano group at position 5. smolecule.comcymitquimica.com The molecular formula is C₅HCl₂N₃. smolecule.com The electron-withdrawing nature of the chlorine atoms and the cyano group significantly influences the electronic distribution within the pyrimidine ring, making the carbon atoms at the 2 and 4 positions highly susceptible to nucleophilic attack. This reactivity is a key feature that distinguishes it from other dichloropyrimidine isomers and makes it a valuable precursor in organic synthesis. chemicalbook.com

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 3177-24-0 |

| Molecular Formula | C₅HCl₂N₃ |

| Molecular Weight | 173.98 g/mol smolecule.com |

| Appearance | Yellow solid cymitquimica.com |

| InChI Key | KMHSUNDEGHRBNV-UHFFFAOYSA-N cymitquimica.com |

Importance of the Cyano Group in Research Applications

The cyano (-C≡N) group at the 5-position of the pyrimidine ring adds another layer of versatility to this compound. smolecule.comtandfonline.com The cyano group is a powerful electron-withdrawing group, which further activates the ring towards nucleophilic substitution. Moreover, the cyano group itself can participate in a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions. This functional group handle provides researchers with additional opportunities to modify the molecule and synthesize a diverse range of derivatives with potentially interesting biological or material properties. smolecule.com For instance, the cyano group has been instrumental in the development of potent protein kinase C theta inhibitors. sci-hub.se

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dichloropyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2N3/c6-4-3(1-8)2-9-5(7)10-4/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHSUNDEGHRBNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10554569 | |

| Record name | 2,4-Dichloropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3177-24-0 | |

| Record name | 2,4-Dichloropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-5-cyanopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established and Novel Synthetic Routes to 2,4-Dichloro-5-cyanopyrimidine

The preparation of this compound is a multi-step process that typically involves the formation of a pyrimidine (B1678525) ring, followed by functional group manipulations to introduce the chloro and cyano moieties.

Chlorination of Pyrimidine Derivatives

A common and effective method for the synthesis of this compound involves the chlorination of a suitable pyrimidine precursor, most notably 5-cyanouracil (B1208135). The hydroxyl groups of the uracil (B121893) ring are converted to chlorine atoms using a strong chlorinating agent.

Phosphorus oxychloride (POCl₃) is the most widely employed reagent for this transformation. The reaction is typically carried out by heating 5-cyanouracil in an excess of phosphorus oxychloride, often in the presence of a tertiary amine such as N,N-dimethylaniline or triethylamine, which acts as a catalyst and acid scavenger. The reaction proceeds via the formation of a phosphate (B84403) ester intermediate, which is subsequently displaced by a chloride ion.

A general representation of this chlorination reaction is as follows:

5-cyanouracil + POCl₃ → this compound

The reaction conditions, such as temperature and reaction time, are crucial for achieving high yields and minimizing the formation of byproducts.

Nucleophilic Substitution and Condensation Reactions for Cyano Group Introduction

The cyano group is a key functional moiety that significantly influences the reactivity of the pyrimidine ring. Its introduction can be achieved through various synthetic strategies, primarily involving nucleophilic substitution or condensation reactions.

One established route to 5-cyanouracil, the precursor for this compound, involves the reaction of 5-iodouracil (B140508) with a cyanide source, such as cuprous cyanide (CuCN). This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the iodide is displaced by the cyanide ion. This method has been successfully used for the preparation of 5-cyanouracil and its corresponding deoxynucleoside. nih.gov

Alternative approaches for the introduction of a cyano group onto a pre-existing pyrimidine ring often involve the displacement of a suitable leaving group, such as a halogen, with a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN). While direct cyanation of 2,4-dichloropyrimidine (B19661) can be challenging, related substitutions on chloropyrimidine derivatives have been reported. For instance, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium cyanide has been investigated, although it can lead to unexpected rearrangements and displacement of other substituents. rsc.org

Industrial-Scale Preparation Methods and High Yield Considerations

For the large-scale production of this compound and related compounds, considerations of cost, safety, and efficiency are paramount. Methodologies employed in industrial settings often adapt laboratory-scale procedures with modifications to ensure scalability and high throughput.

Patented industrial processes for analogous compounds, such as 2,4-dichloro-5-pyrimidinecarbaldehyde and 2,4-dichloro-5-aminopyrimidine, provide valuable insights into the large-scale synthesis of dichlorinated pyrimidines. These processes frequently utilize uracil or its derivatives as starting materials and employ phosphorus oxychloride for the chlorination step. google.comgoogle.com Key aspects for achieving high yields in an industrial setting include precise control of reaction parameters like temperature and stoichiometry, as well as efficient work-up and purification procedures to isolate the final product. For instance, in the synthesis of 2,4-dichloro-5-pyrimidinecarbaldehyde, the reaction of uracil with thionyl chloride in DMF followed by chlorination with phosphorus oxychloride is a method designed for industrial production with good operability and high yield. google.com

Derivatization Strategies via Nucleophilic Substitution Reactions

The two chlorine atoms on the this compound ring are excellent leaving groups, making the compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide array of functional groups, leading to a diverse range of substituted pyrimidine derivatives.

Substitution of Chlorine Atoms with Diverse Nucleophiles (e.g., Amines, Thiols)

A vast number of nucleophiles can be employed to displace the chlorine atoms of this compound. Amines and thiols are among the most common nucleophiles used in these reactions, leading to the formation of amino- and thio-substituted pyrimidines, respectively.

The reaction with amines can be performed with primary, secondary, and even tertiary amines. With primary and secondary amines, the reaction typically proceeds by direct displacement of a chlorine atom to form a new C-N bond. Interestingly, reactions with tertiary amines have been shown to lead to C-2 selective amination, followed by in situ N-dealkylation to yield a product that corresponds to the reaction of a secondary amine. nih.govresearchgate.net

Thiols and their corresponding thiolates are also effective nucleophiles for the substitution of the chlorine atoms. These reactions lead to the formation of thioether derivatives, which are valuable intermediates in medicinal chemistry. The reaction conditions for these substitutions can vary depending on the nucleophilicity of the amine or thiol and the desired regioselectivity.

| Nucleophile | Product Type | Reaction Conditions | Reference |

| Primary/Secondary Amines | Aminopyrimidines | Varies | nih.gov |

| Tertiary Amines | C-2 Aminopyrimidines | Varies | nih.govresearchgate.net |

| Thiols/Thiolates | Thiopyrimidines | Varies |

Regioselectivity in Halogenated Pyrimidine Nucleophilic Aromatic Substitution (SNAr)

A critical aspect of the derivatization of this compound is the regioselectivity of the nucleophilic aromatic substitution. The pyrimidine ring has two reactive sites at the C2 and C4 positions. The presence of the electron-withdrawing cyano group at the C5 position significantly influences the electronic distribution within the ring and, consequently, the preferred site of nucleophilic attack.

In general, for 2,4-dichloropyrimidines bearing an electron-withdrawing substituent at the C5 position, nucleophilic attack is favored at the C4 position. nih.govresearchgate.net This preference can be attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be delocalized over both nitrogen atoms and the electron-withdrawing group.

However, this regioselectivity is not absolute and can be influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. A notable exception to the C4 selectivity is the reaction with tertiary amine nucleophiles, which exhibit excellent selectivity for substitution at the C2 position. nih.govresearchgate.net This reversal of regioselectivity provides a powerful tool for the selective functionalization of the C2 position.

The regioselectivity of SNAr reactions on dichloropyrimidines is a complex interplay of electronic and steric effects. Computational studies, such as the analysis of Lowest Unoccupied Molecular Orbital (LUMO) maps, can provide insights into the reactivity and preferred sites of nucleophilic attack. wuxiapptec.com For 2,4-dichloropyrimidine itself, the LUMO is primarily distributed at C4, consistent with the observed C4 selectivity. However, substituents on the ring can alter the LUMO distribution and thus the regiochemical outcome of the reaction. wuxiapptec.com

| Position of Substitution | General Rule | Influencing Factors | Reference |

| C4 | Preferred with C5 electron-withdrawing group | Nature of nucleophile, solvent, temperature | nih.govresearchgate.net |

| C2 | Preferred with tertiary amine nucleophiles | Nature of nucleophile | nih.govresearchgate.net |

Synthesis of Pyrimidine C-Nucleoside Analogs from Dichloro Intermediate

A significant application of chloro-substituted cyanopyrimidines is in the synthesis of pyrimidine C-nucleoside analogs, which are of considerable interest due to their potential biological activities.

The compound 2,4-dichloro-5-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)pyrimidine serves as a crucial starting material for the synthesis of various C-nucleoside compounds. google.com The presence of the dichloro groups on the pyrimidine ring, combined with the protected ribofuranosyl moiety, makes this intermediate highly suitable for a range of nucleophilic substitution reactions. google.com This allows for the systematic modification of the functional groups attached to the heterocyclic core, leading to the generation of a diverse library of C-nucleoside analogs. google.com

The reactivity of the chlorine atoms at the C-2 and C-4 positions of the pyrimidine ring in the C-nucleoside intermediate facilitates the introduction of a wide array of functional groups through nucleophilic substitution.

Alkylamino, Arylamino, and Amino Derivatives: The reaction of the dichloro intermediate with various amines leads to the formation of mono- and disubstituted amino derivatives. These reactions are foundational in creating a diverse set of nucleoside analogs with potential applications in medicinal chemistry.

Alkylthio and Arylthio Derivatives: The displacement of the chloro groups by alkyl or aryl thiolates provides access to the corresponding alkylthio and arylthio C-nucleoside analogs. google.com The reaction with equimolar amounts of alkylthiolates or arylthiolates can yield either 4-alkylthio(or arylthio)-2-chloro-5-(β-D-ribofuranosyl)pyrimidine or its 2-alkylthio(or arylthio)-4-chloro isomer. google.com Employing two or more molar equivalents of the thiolate leads to the formation of the 2,4-disubstituted alkylthio(or arylthio) derivatives. google.com

Alkoxy and Aryloxy Derivatives: Similarly, treatment of the dichloro intermediate with alcoholates or phenolates results in the synthesis of alkoxy and aryloxy substituted C-nucleosides. google.com The reaction stoichiometry dictates the formation of mono- or disubstituted products. For instance, the reaction with over two molar equivalents of sodium methylate yields 2,4-dimethoxy-5-(β-D-ribofuranosyl)pyrimidine, with concurrent removal of the acyl protecting groups from the ribose moiety. google.com

Thione, Amino-thione, and Selenium Derivatives: The versatility of the dichloro intermediate extends to the synthesis of thione, amino-thione, and selenium-containing C-nucleoside analogs, further expanding the chemical space for biological screening. google.com

A representative synthesis of a dimethoxy derivative is outlined below:

| Reactants | Reagents | Product |

| 2,4-dichloro-5-(2,3,5-Tri-O-acetyl-β-D-ribofuranosyl)pyrimidine | Sodium methylate | 2,4-dimethoxy-5-(β-D-ribofuranosyl)pyrimidine |

Reactions Involving the Cyano Group

The cyano group at the C-5 position of this compound is a key functional handle that can undergo a variety of chemical transformations. Its strong electron-withdrawing nature activates the pyrimidine ring towards nucleophilic attack. Furthermore, the cyano group itself can be converted into other functional groups, providing avenues for further molecular diversification. Potential reactions include hydrolysis to a carboxylic acid or amide, and reduction to an amine.

Oxidation and Reduction Pathways

Reduction: The reduction of pyrimidine derivatives often targets the heterocyclic ring. For a closely related compound, 2,4-dichloro-5-nitropyrimidine, catalytic hydrogenation has been employed to reduce the nitro group to an amino group, yielding 2,4-dichloro-5-aminopyrimidine. This reaction proceeds in a two-stage process, first forming a hydroxylaminopyrimidine intermediate, which is then further reduced to the aminopyrimidine. google.com It is plausible that the cyano group in this compound could be reduced to an aminomethyl group under similar catalytic hydrogenation conditions, although specific examples are not prevalent in the reviewed literature. The electrochemical reduction of pyrimidine and its derivatives has also been studied, typically involving the reduction of the C=N bonds within the ring.

Oxidation: While specific oxidation pathways for this compound are not extensively detailed, analogous systems suggest potential transformations. For instance, the oxidation of chlorophenols by peroxidases can lead to oxidative dechlorination and the formation of quinone intermediates. A similar process could potentially occur with the dichloropyrimidine ring, leading to hydroxylated and subsequently oxidized products.

Functionalization of the Pyrimidine Ring

Beyond the nucleophilic substitution at the C-2 and C-4 positions, functionalization of other positions on the pyrimidine ring offers a strategy for creating more complex derivatives. A notable example is the metalation of the C-6 position. The use of a 2,2,6,6-tetramethylpiperidyl (TMP) zinc base has been shown to effectively metalate the C-6 position of 2,4-dichloro-5-alkoxy pyrimidines, enabling the introduction of various substituents at this site. nih.gov This methodology provides a powerful tool for the late-stage modification of the pyrimidine core.

Catalytic Reactions for Nanoparticle Formation

The use of specific pyrimidine derivatives in the catalytic formation of nanoparticles is an emerging area of interest. While the direct application of this compound in nanoparticle synthesis is not widely documented, the general principles of nanoparticle catalysis suggest potential roles. Metal nanoparticles are often synthesized via the reduction of metal salts, and organic molecules can act as capping or stabilizing agents to control the size and properties of the nanoparticles. It is conceivable that the nitrogen atoms and the cyano group of this compound or its derivatives could coordinate to metal surfaces, thereby influencing the nucleation and growth of nanoparticles. However, specific research demonstrating this application for the title compound is limited.

Advanced Spectroscopic and Analytical Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

¹H (Proton) NMR spectroscopy provides information about the hydrogen atoms in a molecule. For 2,4-Dichloro-5-cyanopyrimidine, a single signal is expected in the ¹H NMR spectrum, corresponding to the lone hydrogen atom at the 6-position of the pyrimidine (B1678525) ring. The electronegativity of the adjacent nitrogen atoms and the chlorine atoms would shift this signal downfield.

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in The spectrum of this compound is expected to show five distinct signals, one for each of the five carbon atoms in the molecule, as they are in unique chemical environments. The chemical shifts are influenced by the electronic environment, particularly the presence of electronegative chlorine, nitrogen, and cyano groups. compoundchem.comoregonstate.edu Literature suggests expected chemical shift ranges for the functionalized carbons.

| Carbon Atom | Expected Chemical Shift (ppm) | Influencing Factors |

|---|---|---|

| C2 | 140 – 160 | Attached to two nitrogen atoms and one chlorine atom |

| C4 | 140 – 160 | Attached to one nitrogen atom and one chlorine atom |

| C5 | Quaternary - Shift influenced by adjacent Cl and CN | Attached to C4, C6, and the cyano group |

| C6 | - | Attached to a hydrogen atom, between a nitrogen and C5 |

| Cyano Carbon (-C≡N) | 115 – 120 | Characteristic shift for a nitrile group |

The Attached Proton Test (APT) is a ¹³C NMR experiment that differentiates carbon signals based on the number of attached protons. huji.ac.ilmagritek.com This technique is invaluable for assigning the signals in the ¹³C NMR spectrum. In an APT spectrum, signals for quaternary carbons (C) and methylene (B1212753) carbons (CH₂) appear as negative peaks, while signals for methine (CH) and methyl (CH₃) carbons are positive. nanalysis.com

For this compound, the APT spectrum would provide clear differentiation:

Positive Signal: One signal corresponding to the C6 carbon, as it is a methine (CH) group.

Negative Signals: Four signals corresponding to C2, C4, C5, and the cyano carbon, as they are all quaternary (lacking any attached protons).

A key advantage of the APT experiment over other editing techniques like DEPT is that signals for quaternary carbons are observed, providing a complete picture of all carbon atoms in a single experiment. magritek.comaiinmr.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. creative-proteomics.com

For this compound (C₅HCl₂N₃), high-resolution mass spectrometry (HRMS) can confirm the molecular formula. A crucial feature in the mass spectrum is the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in a characteristic cluster of peaks for the molecular ion, with a distinctive M, M+2, and M+4 pattern, providing definitive evidence for the presence of two chlorine atoms.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a soft ionization technique where the analyte is co-crystallized with a matrix material. creative-proteomics.com A laser pulse irradiates the matrix, causing desorption and ionization of the analyte molecules with minimal fragmentation. creative-proteomics.com This method is particularly useful for determining the molecular weight of compounds and typically produces singly-charged ions, which simplifies spectrum interpretation. nih.gov In a MALDI-TOF analysis of this compound, the spectrum would be expected to show a prominent molecular ion peak cluster corresponding to [M]⁺ or adducts like [M+H]⁺ or [M+Na]⁺, displaying the characteristic chlorine isotope pattern.

Electrospray Ionization (ESI) is another soft ionization technique that is well-suited for polar molecules and is often coupled with liquid chromatography (LC). nih.gov ESI typically generates even-electron ions, such as the protonated molecule [M+H]⁺, with very little fragmentation in a standard single-stage MS experiment. nih.gov

To obtain structural information, tandem mass spectrometry (MS/MS) is employed. In this technique, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. nih.gov The resulting fragmentation pattern provides a roadmap of the molecule's structure. For this compound, fragmentation would likely involve the loss of chlorine atoms or the cyano group, and the fragmentation pathways can be used to confirm the connectivity of the atoms. libretexts.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of a molecule, respectively, providing information about functional groups and conjugated systems.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. specac.com This technique is excellent for identifying specific functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| C-H Stretch (Aromatic) | 3100 - 3000 | Indicates the C6-H bond on the pyrimidine ring. vscht.cz |

| C≡N Stretch (Nitrile) | ~2200 | Confirms the presence of the cyano functional group. |

| C=C and C=N Stretches | 1600 - 1400 | Characteristic of the pyrimidine aromatic ring system. vscht.cz |

| C-Cl Stretch | 650 - 550 | Confirms the presence of carbon-chlorine bonds. |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is primarily used to study molecules with conjugated π-electron systems. ijprajournal.com The pyrimidine ring conjugated with the cyano group in this compound constitutes a chromophore that absorbs UV radiation. ijprajournal.com The extent of conjugation in a molecule influences its absorption maximum (λmax). utoronto.ca An increase in conjugation typically leads to a bathochromic shift (a shift to a longer wavelength). msu.edu The UV-Vis spectrum provides information on the electronic structure of the conjugated system.

Compound Index

| Compound Name |

|---|

| This compound |

| Cyclohexanone |

| Cyclohexanol |

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound like this compound. This method precisely measures the percentage composition of individual elements—carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimentally determined percentages are then compared against the theoretical values calculated from its molecular formula, C₅HCl₂N₃. jk-sci.comalfachemch.com

A high degree of correlation between the experimental and theoretical values provides strong evidence of the compound's purity and correct elemental composition. The presence of significant deviations would suggest the presence of impurities or that the desired compound was not successfully synthesized. The theoretical elemental composition of this compound is detailed in the table below.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage Composition (%) |

| Carbon | C | 12.01 | 5 | 60.05 | 34.52 |

| Hydrogen | H | 1.01 | 1 | 1.01 | 0.58 |

| Chlorine | Cl | 35.45 | 2 | 70.90 | 40.75 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 24.16 |

| Total | 173.99 | 100.00 |

Note: The molecular weight of this compound is 173.99 g/mol . jk-sci.com

In a typical research setting, the synthesized this compound would be subjected to combustion analysis. The resulting amounts of carbon dioxide, water, and nitrogen gas are measured, from which the percentages of C, H, and N in the original sample are calculated. The percentage of chlorine is often determined by other methods, such as ion chromatography after combustion. For a sample to be considered pure, the experimentally found values should ideally be within ±0.4% of the calculated theoretical values.

Chromatographic Methods for Purity Assessment and Separation

Chromatography is a cornerstone of modern chemical analysis, offering powerful techniques for the separation, identification, and purification of compounds. For this compound, both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely employed to monitor reaction progress and assess the purity of the final product.

Thin-Layer Chromatography is a rapid, simple, and cost-effective method for qualitatively analyzing a sample. It is particularly useful for monitoring the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot.

In the context of this compound, a common stationary phase for TLC is silica (B1680970) gel. The mobile phase, or eluent, is typically a mixture of non-polar and polar solvents. A frequently used solvent system for the purification of this compound by column chromatography, which can be adapted for TLC, is a gradient of hexane (B92381) and ethyl acetate. The separation is based on the principle of polarity; more polar compounds will have a stronger affinity for the polar silica gel stationary phase and will therefore travel a shorter distance up the plate, resulting in a lower Retention Factor (Rƒ) value.

The Rƒ value is a key parameter in TLC and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Rƒ = (distance traveled by the compound) / (distance traveled by the solvent front)

To confirm the identity of a spot, it can be run alongside a known standard of this compound on the same TLC plate. The visualization of the spots is often achieved under UV light, as pyrimidine derivatives typically absorb UV radiation.

| Stationary Phase | Mobile Phase System (example) | Visualization | Expected Rƒ Range |

| Silica Gel | Hexane:Ethyl Acetate (e.g., 4:1 v/v) | UV light (254 nm) | 0.3 - 0.6 |

Note: The Rƒ value is dependent on the exact conditions, including the specific ratio of the mobile phase solvents and the temperature.

High-Performance Liquid Chromatography is a highly sensitive and quantitative technique used to determine the purity of a sample and to separate it from any impurities. It operates on the same principles as column chromatography but utilizes high pressure to force the mobile phase through a column packed with a stationary phase, leading to higher resolution and faster separation times.

For pyrimidine derivatives like this compound, reversed-phase HPLC is a common mode of analysis. In this setup, the stationary phase is non-polar (e.g., a C18-modified silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. The components of the mixture are separated based on their hydrophobicity, with less polar compounds having a longer retention time.

| Column Type | Mobile Phase (example) | Flow Rate (typical) | Detection |

| Reversed-Phase C18 | Acetonitrile:Water gradient | 0.5 - 1.5 mL/min | UV (e.g., 254 nm) |

The purity of the this compound sample is determined by the area of its corresponding peak in the chromatogram relative to the total area of all peaks.

The power of HPLC is significantly enhanced when it is coupled with other analytical techniques, known as hyphenated techniques.

HPLC/ESI-MS (High-Performance Liquid Chromatography/Electrospray Ionization-Mass Spectrometry): This powerful combination allows for the separation of components by HPLC followed by their immediate analysis by mass spectrometry. ESI is a soft ionization technique that allows the molecular ion of the compound to be detected, thus confirming the molecular weight of the eluting peak. This is invaluable for identifying unknown impurities.

HPLC/NMR (High-Performance Liquid Chromatography/Nuclear Magnetic Resonance Spectroscopy): This technique involves the continuous flow of the HPLC eluent through an NMR flow cell, allowing for the acquisition of NMR spectra of the separated components. This provides detailed structural information about the compound and any impurities present.

X-ray Diffraction Analysis for Crystal Structure Determination

The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced is then analyzed to generate an electron density map, from which the positions of the atoms can be determined.

The crystal structure of 2,4-dichloropyrimidine (B19661) has been determined and reveals a planar molecule. researchgate.netnih.gov The data obtained from such an analysis is comprehensive and includes the crystal system, space group, and unit cell dimensions.

Representative Crystallographic Data for a Related Compound (2,4-Dichloropyrimidine) researchgate.netnih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5090 (15) |

| b (Å) | 10.776 (2) |

| c (Å) | 7.1980 (14) |

| β (°) | 92.92 (3) |

| Volume (ų) | 581.7 (2) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.701 |

Note: This data is for 2,4-dichloropyrimidine and serves as an example of the information obtained from X-ray diffraction analysis. researchgate.netnih.gov

Such data is crucial for understanding the intermolecular interactions in the solid state and can provide insights into the physical properties of the compound. For this compound, an X-ray crystal structure would unambiguously confirm its constitution and provide valuable information for computational modeling and structure-activity relationship studies.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Optical Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are instrumental in predicting the geometry, vibrational frequencies, and electronic properties of molecules like 2,4-dichloro-5-cyanopyrimidine.

A study on the closely related compound, 2,4-dichloro-5-methylpyrimidine, using DFT with the B3LYP/6-311++G(d,p) basis set, provides insights into the types of properties that can be analyzed. figshare.com Such calculations can determine the optimized molecular geometry in the ground state. figshare.com Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). figshare.comresearchgate.net The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. figshare.com

Molecular Electrostatic Potential (MEP) maps can also be generated to predict reactive sites for electrophilic and nucleophilic attack. figshare.comresearchgate.net These maps visualize the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net Furthermore, DFT calculations can be used to simulate vibrational spectra (FT-IR and FT-Raman), which can be compared with experimental data to confirm molecular structure and vibrational modes. figshare.comresearchgate.net Electronic transitions and optical properties can be investigated by simulating UV-Visible spectra, often employing models like the polarizable continuum model (PCM) to account for solvent effects. figshare.com

Table 1: Properties Investigated by DFT for Pyrimidine (B1678525) Analogs This table is illustrative of properties typically calculated for compounds like this compound, based on studies of similar molecules.

| Property | Description | Significance |

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Provides foundational information on bond lengths and angles. figshare.comresearchgate.net |

| HOMO-LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | The energy gap indicates chemical reactivity and stability. figshare.com |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies sites prone to electrophilic and nucleophilic attack. figshare.comresearchgate.net |

| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectral bands. | Aids in the interpretation of experimental spectra and structural confirmation. figshare.com |

| Electronic Transitions | Prediction of UV-Visible absorption wavelengths. | Helps understand the optical properties of the compound. figshare.com |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. mdpi.comnih.gov The process involves placing the ligand into the binding site of the target receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. mdpi.commdpi.com

For pyrimidine-based compounds, molecular docking has been employed to investigate their potential as inhibitors for various enzymes, including protein kinases which are crucial targets in cancer therapy. mdpi.com For instance, in a study of cyanopyridone derivatives, a molecule containing a 2,4-dichloro substituted phenyl moiety was docked into the active sites of VEGFR-2 and HER-2 enzymes. mdpi.com The results provided insights into the binding modes and key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for inhibitory activity. mdpi.com Docking scores for novel compounds are often compared to those of known inhibitors (reference compounds) to gauge their potential efficacy. mdpi.com These in silico experiments can guide the synthesis of more potent and selective inhibitors by revealing how structural modifications might enhance binding. mdpi.comnih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling

In the early stages of drug development, it is crucial to assess the pharmacokinetic properties of a compound. In silico ADME prediction tools model the absorption, distribution, metabolism, and excretion (ADME) of a molecule, providing valuable insights before costly experimental studies are undertaken. nih.govrsc.orgmdpi.com These computational methods are essential for optimizing the drug-like properties of lead compounds. nih.govresearchgate.net

For a compound like this compound, ADME prediction would involve calculating various physicochemical and pharmacokinetic parameters. These predictions are based on the molecule's structure and are used to evaluate its potential as a drug candidate. mdpi.com

Table 2: Common In Silico ADME Parameters This table outlines key ADME properties that are typically predicted for drug candidates.

| Parameter | Description | Importance in Drug Development |

| Absorption | Prediction of properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2). | Determines how well the compound is absorbed into the bloodstream after administration. nih.govmdpi.com |

| Distribution | Calculation of parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. | Indicates how the compound is distributed throughout the body and whether it can reach its target site. mdpi.com |

| Metabolism | Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP2C9, CYP3A4). | Helps to foresee potential drug-drug interactions and the metabolic stability of the compound. nih.gov |

| Excretion | Estimation of properties related to the elimination of the compound from the body. | Relates to the compound's half-life and dosing regimen. |

| Toxicity | Prediction of potential toxic effects, such as hepatotoxicity or inhibition of the hERG channel. | Assesses the safety profile of the compound at an early stage. nih.gov |

Well-validated web servers and chemoinformatic tools are useful for predicting these ADME/Tox properties, helping to prioritize compounds for further development. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. gardp.orgzamann-pharma.com Computational SAR approaches use molecular modeling and statistical methods to identify the key structural features—pharmacophores—responsible for a compound's therapeutic effects and to guide the design of new, improved molecules. gardp.orgcollaborativedrug.com

For this compound, computational SAR studies would focus on how its distinct functional groups influence its biological activity. The substituents on the pyrimidine ring are critical determinants of its properties:

Dichloro Substituents : The two chlorine atoms at positions 2 and 4 significantly impact the molecule's reactivity and lipophilicity. In SAR studies of pyrimidines, the substitution of hydroxyl groups with chlorine has been shown to result in significant inhibitory activity, with dichloro analogs often being more potent than monochloro derivatives. rsc.org The chlorine substituents also improve lipophilicity, which can affect membrane permeability.

Cyano Group : The cyano (-C≡N) group at position 5 is a strong electron-withdrawing group. This feature enhances the reactivity of the pyrimidine ring, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction, which is frequently used in the synthesis of new drug candidates.

By computationally modifying these groups (e.g., replacing chlorine with fluorine or the cyano group with a nitro group) and predicting the effect on activity, researchers can build SAR models. These models help prioritize the synthesis of analogs with potentially enhanced potency, improved selectivity, or reduced toxicity. gardp.org

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a ligand-protein interaction, conformational analysis and molecular dynamics (MD) simulations offer a more dynamic and realistic view. nih.gov Conformational analysis involves identifying the stable three-dimensional arrangements (conformations) of a molecule, which is crucial for understanding its ability to bind to a receptor.

Molecular dynamics simulations compute the movements of atoms in a molecular system over time, providing insights into the stability and dynamics of a ligand-protein complex. nih.govnih.gov For a potential drug candidate derived from this compound, an MD simulation would typically follow a docking study. mdpi.com The docked complex is placed in a simulated physiological environment (a box of water molecules with ions), and the trajectory of all atoms is calculated for a specific duration (e.g., 150 nanoseconds). mdpi.comnih.gov

The primary goals of MD simulations in this context are:

To assess the stability of the binding pose : Researchers analyze the root-mean-square deviation (RMSD) of the ligand and protein over time to see if the complex remains stable or if the ligand dissociates from the binding site. mdpi.com

To characterize the dynamics of the interaction : MD simulations can reveal subtle changes in the protein's conformation upon ligand binding and provide a detailed picture of the intermolecular interactions (like hydrogen bonds) over the simulation period. nih.gov

To refine binding energy calculations : Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation snapshots to obtain more accurate estimates of the binding free energy. nih.govnih.gov

These simulations are computationally intensive but provide critical information that validates docking results and offers a deeper understanding of the molecular recognition process. mdpi.comnih.gov

Applications in Medicinal Chemistry Research

Development of Pharmaceutical Intermediates and Lead Compounds

The utility of 2,4-dichloro-5-cyanopyrimidine is prominently demonstrated in its role as both a key intermediate in the synthesis of complex pharmaceuticals and as a foundational structure for the design of novel therapeutic agents.

This compound is a critical starting material in the multi-step synthesis of various compounds with established or potential therapeutic value. Its ability to undergo sequential and regioselective substitutions at the C2 and C4 positions allows chemists to build molecular complexity efficiently.

A significant example of its application is in the synthesis of cyclin-dependent kinase (CDK) inhibitors. Notably, 2,4-dichloropyrimidine-5-carbonitrile is the initial reactant in the synthetic route for Palbociclib, an approved drug for certain types of breast cancer. nih.gov The synthesis begins with the reaction of the dichlorocyanopyrimidine core, which is progressively modified to construct the final, complex drug molecule. nih.gov This highlights the compound's role as a fundamental pharmaceutical intermediate for clinically relevant medicines.

Furthermore, this scaffold is integral to the development of inhibitors for other protein kinases, which are crucial targets in oncology and immunology. Research has shown its use in creating potent inhibitors for Protein Kinase C theta (PKCθ), a target for T-cell-mediated diseases like rheumatoid arthritis and transplant rejection. mdpi.com By reacting this compound with different amines, researchers can generate libraries of 2,4-diamino-5-cyanopyrimidine derivatives for biological screening. mdpi.comresearchgate.net

Beyond its role as a synthetic intermediate, the 2,4-disubstituted-5-cyanopyrimidine framework serves as an excellent lead structure in drug design. A lead compound is a chemical starting point for the process of drug optimization. The inherent biological relevance of the pyrimidine (B1678525) nucleus, being a component of DNA and RNA, makes its derivatives ideal candidates for modulating biological pathways. waocp.org

In the context of kinase inhibitor design, the 5-cyanopyrimidine (B126568) core has proven to be particularly effective. For instance, in the development of inhibitors for p38α MAP kinase, a target for inflammatory diseases, the cyano group of the pyrimidine core was found to form a critical hydrogen bond with the backbone of a methionine residue (Met109) in the kinase's active site. nih.gov This key interaction anchors the inhibitor, contributing significantly to its potency. Starting from this core, scientists have conducted extensive structure-activity relationship (SAR) studies, modifying the substituents at the C2 and C4 positions to enhance potency, selectivity, and metabolic stability. nih.gov Similarly, SAR studies on 2,4-diamino-5-cyanopyrimidine derivatives have led to the identification of potent PKCθ inhibitors, demonstrating the scaffold's value in guiding the design of new therapeutic agents. mdpi.com

Investigational Therapeutic Areas and Biological Activities of Derivatives

Derivatives synthesized from this compound have been investigated for a range of therapeutic applications, with a significant focus on oncology. The ability to easily generate diverse structures from this starting material has made it a frequent choice for researchers exploring new anticancer agents.

The pyrimidine scaffold is a well-established pharmacophore in oncology, and derivatives of this compound are extensively explored for their ability to inhibit cancer cell growth and proliferation. researchgate.net Much of this activity stems from their ability to target and inhibit protein kinases, enzymes that are often dysregulated in cancer and control cellular processes like growth, division, and survival. nih.gov

The direct anticancer potential of compounds derived from this compound is evaluated through their cytotoxic effects on various human cancer cell lines. In one study, a series of 2,4-diaminopyrimidine-5-carbonitrile (B135015) derivatives were synthesized and tested for their in vitro activity against a panel of four human cancer cell lines, including the MCF-7 breast cancer line. researchgate.net Several of the synthesized compounds demonstrated moderate to potent anticancer activity. researchgate.net For example, two compounds in the series, designated as 6 and 11 , showed significant cytotoxicity against the MCF-7 cell line, with IC₅₀ values of 1.21 μM and 1.54 μM, respectively. researchgate.net

Another study focusing on novel 2,4-diamino-5-methyleneaminopyrimidine derivatives also reported potent antiproliferative activity against MCF-7 cells, with one compound showing an IC₅₀ value of 8.84 μM, which was a threefold improvement over the standard chemotherapy drug 5-FU. mdpi.com These findings confirm that the 2,4-disubstituted-5-cyanopyrimidine scaffold is a promising foundation for developing compounds with direct cytotoxic effects on cancer cells.

Table 1: Cytotoxic Activity of Selected 2,4-Diaminopyrimidine-5-carbonitrile Derivatives against the MCF-7 Cancer Cell Line. researchgate.net

| Compound | IC₅₀ (μM) |

|---|---|

| 6 | 1.21 |

| 11 | 1.54 |

| Doxorubicin (Reference) | 0.98 |

A primary mechanism by which pyrimidine derivatives exert their anticancer effects is by inhibiting key regulators of the cell cycle, particularly cyclin-dependent kinases (CDKs). nih.gov CDKs are enzymes that drive the progression of cells through the division cycle, and their overactivity is a hallmark of many cancers. nih.gov

The this compound scaffold has been instrumental in the development of potent CDK inhibitors. As previously mentioned, it is a key starting material for Palbociclib, a highly selective inhibitor of CDK4 and CDK6. nih.gov Furthermore, extensive research has been dedicated to creating other CDK inhibitors from this core structure. One study detailed the synthesis and evaluation of a series of 2,4,5-trisubstituted pyrimidines that exhibited potent inhibition of multiple CDKs and strong antiproliferative activity against cancer cell lines like HCT116 and MCF-7. nih.gov

More recently, a series of 2,4-diaminopyrimidine (B92962) derivatives were designed specifically as CDK7 inhibitors. nih.gov CDK7 is a crucial regulator of both the cell cycle and transcription, making it an attractive target for cancer therapy. In this study, a representative compound, 22 , emerged as a potent and highly selective CDK7 inhibitor with an IC₅₀ value of 7.21 nM. nih.gov Mechanistic studies confirmed that this compound effectively arrested the cell cycle in the G1/S phase and induced apoptosis in leukemia cells, highlighting it as a promising lead compound for further development. nih.gov

Anticancer and Antiproliferative Activities

Dual Inhibitory Activity against Anti-Apoptotic Proteins (e.g., Mcl-1, Bcl-2)

The survival of cancer cells is often dependent on the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, such as Myeloid Cell Leukemia-1 (Mcl-1) and Bcl-2 itself. These proteins prevent the initiation of apoptosis, or programmed cell death, a critical process for eliminating damaged or malignant cells. Consequently, the simultaneous inhibition of both Mcl-1 and Bcl-2 has emerged as a promising strategy to overcome cancer's resistance to therapy.

While direct dual inhibitory action by a singular this compound derivative is a subject of ongoing investigation, the core pyrimidine structure is central to compounds designed to modulate these pathways. For instance, certain B-cell precursor acute lymphoblastic leukemia (BCP-ALL) cells show resistance to Bcl-2 selective inhibitors, a resistance that can be mediated by Mcl-1. Studies have shown that a dual inhibitor of Bcl-2 and Bcl-xL, another anti-apoptotic protein, can synergize with Mcl-1 inhibition to effectively induce cell death. nih.gov This highlights the therapeutic potential of targeting multiple anti-apoptotic proteins. The development of molecules capable of this dual inhibition often involves complex heterocyclic structures, for which pyrimidine derivatives serve as foundational precursors.

Induction of Apoptosis

Derivatives of this compound, particularly fused heterocyclic systems like pyrido[2,3-d]pyrimidines, have demonstrated significant capabilities in inducing apoptosis in cancer cells. rsc.org These compounds can trigger the intrinsic apoptotic pathway, a major mechanism of programmed cell death.

Research on certain pyrido[2,3-d]pyrimidine (B1209978) derivatives has shown their ability to modulate key proteins involved in apoptosis. researchgate.netnih.gov In prostate (PC-3) and breast (MCF-7) cancer cell lines, specific derivatives were found to induce apoptosis by upregulating the expression of pro-apoptotic proteins such as Bax and the tumor suppressor p53. researchgate.net Concurrently, these compounds down-regulated the anti-apoptotic protein Bcl-2. researchgate.netnih.gov This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of caspases, which are the executioner enzymes of apoptosis. nih.gov For example, one study identified a pyrido[2,3-d]pyrimidine derivative that activated caspase-3, a key executioner caspase, in PC-3 cells. nih.gov Further investigations into the mechanisms of these compounds revealed that they can arrest the cell cycle, preventing cancer cells from proliferating, and effectively trigger their programmed death. nih.govrsc.org

Table 1: Apoptotic Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives

| Compound/Derivative | Cancer Cell Line | Mechanism of Action |

|---|---|---|

| Pyrido[2,3-d]pyrimidine Derivative 1 | PC-3 (Prostate) | Upregulation of Bax and p53, downregulation of Bcl-2, activation of Caspase-3. researchgate.netnih.gov |

| Pyrido[2,3-d]pyrimidine Derivative 2 | MCF-7 (Breast) | Upregulation of Bax and p53, downregulation of Bcl-2. researchgate.netnih.gov |

Antiviral Activities

The pyrimidine scaffold is a cornerstone in the development of antiviral drugs, and derivatives of this compound are being explored for their potential against a range of viral pathogens.

Potential as SARS-CoV-2 Inhibitors (e.g., RdRp-RNA, N7-MTase)

The global health crisis caused by SARS-CoV-2 has spurred intensive research into antiviral therapies. Two key viral enzymes essential for the replication of the virus are the RNA-dependent RNA polymerase (RdRp) and the N7-methyltransferase (N7-MTase). esmed.orgnih.gov The RdRp is responsible for replicating the viral RNA genome, while the N7-MTase is crucial for capping the viral RNA, a process that protects it from degradation and allows it to be translated into viral proteins by the host cell's machinery. nih.govbiorxiv.orgosti.gov

While direct inhibition of these enzymes by this compound itself has not been extensively reported, the broader class of cyanopyridine and pyrimidine-based compounds is under investigation. For instance, a pyrazine (B50134) derivative with a cyano group, named cyanorona-20, has been identified as a potent inhibitor of SARS-CoV-2 replication, with an EC50 value significantly lower than that of remdesivir. This suggests that the cyano-heterocyclic scaffold is a promising starting point for developing novel SARS-CoV-2 inhibitors. Computational studies have also identified polyphenols that could potentially inhibit the SARS-CoV-2 RdRp. nih.gov The search for novel, non-nucleoside inhibitors for both RdRp and N7-MTase is an active area of research, with various molecular libraries being screened for potential candidates. biorxiv.orgresearchgate.netmdpi.combohrium.com

HIV-1 Integrase Inhibition

The human immunodeficiency virus type 1 (HIV-1) integrase is a critical enzyme for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. This makes it an attractive target for antiretroviral therapy. Research has shown that pyrimidine derivatives, specifically dihydroxypyrimidine carboxamides and bicyclic pyrimidinones, are potent inhibitors of HIV-1 integrase. nih.gov These compounds are designed to chelate the magnesium ions in the active site of the enzyme, which is a key mechanism for their inhibitory activity. The development of these pyrimidine-based inhibitors represents a significant advancement in the search for new and effective anti-HIV drugs. researchgate.net

Antibacterial and Antimicrobial Activities

The rise of antibiotic-resistant bacteria poses a major threat to public health, necessitating the discovery of new antibacterial agents. Pyrimidine derivatives have long been recognized for their antimicrobial properties.

Activity against Gram-Positive Bacteria (e.g., S. aureus, S. epidermidis)

Derivatives of this compound and related pyrimidine compounds have demonstrated notable activity against Gram-positive bacteria, including the pathogenic Staphylococcus aureus and Staphylococcus epidermidis. S. aureus is a major cause of skin, soft tissue, and bloodstream infections, with methicillin-resistant S. aureus (MRSA) being a particularly challenging pathogen to treat.

One study investigated the antibiofilm and antimicrobial effects of halogenated pyrimidine derivatives against S. aureus. nih.gov The compound 2,4-dichloro-5-fluoropyrimidine (B19854) was found to have a minimum inhibitory concentration (MIC) of 50 µg/mL and was effective at reducing hemolysis, a measure of toxin production. nih.gov Other research has identified pyrimidine derivatives with strong antibacterial efficacy against S. aureus, with some compounds exhibiting MIC values as low as 16.26 µg/mL. researchgate.net Fused pyrimidine systems, such as pyrrolo[2,3-d]pyrimidines, have also shown potent activity against S. aureus, with the most active derivatives having MIC values of 8 mg/L. nih.gov Furthermore, certain pyrimidine compounds have demonstrated a synergistic effect when combined with existing antibiotics like oxacillin (B1211168) against MRSA strains. nih.gov

Studies on S. epidermidis have also shown the potential of pyrimidine derivatives. One rationally designed pyrimidine compound, PC206, had a minimum inhibitory concentration required to inhibit the growth of 50% of organisms (MIC50) of 4 µg/mL and a MIC90 of 8 µg/mL against a panel of S. epidermidis isolates. semanticscholar.org Thieno[2,3-d]pyrimidine derivatives have also been investigated for their antimicrobial activity against S. aureus and other bacteria. mdpi.com

Table 2: In Vitro Antibacterial Activity of Selected Pyrimidine Derivatives

| Derivative Class | Bacterial Strain | Reported MIC Values |

|---|---|---|

| Halogenated Pyrimidines | S. aureus | 50 µg/mL nih.gov |

| 2-amino-pyrimidin-4-yl-chromen-2-ones | S. aureus | 16.26 µg/mL researchgate.net |

| Pyrazole-clubbed Pyrimidines | MRSA | 521 µM acs.org |

| 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | S. aureus | 8 mg/L nih.gov |

| Pyrimidine Compound PC206 | S. epidermidis | MIC50: 4 µg/mL, MIC90: 8 µg/mL semanticscholar.org |

Activity against Gram-Negative Bacteria (e.g., K. pneumoniae, E. aerogenes, P. aeruginosa, E. coli)

Derivatives of this compound have been investigated for their potential as antibacterial agents against various Gram-negative pathogens. Research into pyrimidine-based compounds has demonstrated a range of activities against clinically relevant bacteria.

For instance, certain pyrimidine derivatives have shown inhibitory effects against Klebsiella pneumoniae, a significant cause of nosocomial infections. While specific minimum inhibitory concentration (MIC) values for this compound are not extensively documented in publicly available literature, studies on related pyrimidine structures provide insight into their potential efficacy. Some pyrimidine compounds have been reported to exhibit MIC values against K. pneumoniae that indicate a potential for antibacterial activity.

Similarly, the activity of pyrimidine derivatives has been assessed against Pseudomonas aeruginosa, another opportunistic pathogen known for its resistance to multiple antibiotics. Research has explored various substituted pyrimidines to identify compounds with significant anti-pseudomonal effects.

Escherichia coli is a common target for the development of new antibacterial drugs. The versatility of the pyrimidine scaffold allows for the synthesis of numerous derivatives, some of which have demonstrated notable activity against E. coli. For example, certain novel pyridothienopyrimidine derivatives have shown significant activity against Gram-negative strains, in some cases more potent than their activity against Gram-positive bacteria researchgate.net.

The following table summarizes the minimum inhibitory concentration (MIC) values for selected pyrimidine derivatives against various Gram-negative bacteria, illustrating the potential of this class of compounds.

| Compound Type | Bacterium | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyridothienopyrimidine Derivatives | E. coli | 7.81 - 15.63 | researchgate.net |

| Pyridothienopyrimidine Derivatives | P. aeruginosa | 7.81 - 15.63 | researchgate.net |

| LCB10-0200 (siderophore-conjugated cephalosporin (B10832234) with pyrimidine-like features) | K. pneumoniae | 1 - >32 | nih.gov |

Antituberculosis Activity (e.g., Mycobacterium tuberculosis H37Rv strain)

The emergence of multidrug-resistant tuberculosis has spurred the search for novel therapeutic agents. Pyrimidine derivatives have been a focus of this research due to their potential to inhibit the growth of Mycobacterium tuberculosis.

Several studies have synthesized and evaluated pyrimidine analogues for their antimycobacterial effects against the H37Rv strain of M. tuberculosis. For example, certain 5'-norcarbocyclic uracil (B121893) derivatives, which share the pyrimidine core, have demonstrated anti-tuberculosis activity against both the laboratory (H37Rv) and multidrug-resistant strains of M. tuberculosis upenn.edu. One racemic mixture, 1-(4-hydroxy-2-cyclopenten-1-yl)-5-tetradecynyluracil, completely suppressed the growth of mycobacteria at a MIC of 10 µg/mL upenn.edu.

Furthermore, other pyrimidine derivatives have shown potent inhibitory activity. For instance, a 4-thio derivative of 5-substituted pyrimidine inhibited the M. tuberculosis H37Rv strain with a MIC value of 0.5 µg/mL upenn.edu. The following table presents the antitubercular activity of various pyrimidine-related compounds.

| Compound Type | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5'-Norcarbocyclic uracil derivatives | M. tuberculosis H37Rv | 10 - 40 | upenn.edu |

| 4-thio derivative of 5-substituted pyrimidine | M. tuberculosis H37Rv | 0.5 | upenn.edu |

| 2'-Deoxyuridine derivatives | M. tuberculosis H37Rv | 10 - 20 | upenn.edu |

| Synthetic chromene C10 | M. tuberculosis | 29.13 | nih.gov |

| Damnacanthal | M. tuberculosis | 13.07 | nih.gov |

Inhibition of DNA Synthesis in Microorganisms

One of the proposed mechanisms of action for the antimicrobial effects of certain pyrimidine derivatives is the inhibition of DNA synthesis nih.gov. As analogues of the natural pyrimidines (cytosine, thymine, and uracil) that are essential components of nucleic acids, synthetic pyrimidine compounds can interfere with the processes of DNA replication and repair. This interference can occur through various mechanisms, such as the inhibition of key enzymes involved in nucleotide biosynthesis or direct incorporation into the DNA strand, leading to termination of replication or a dysfunctional genetic code. While this is a recognized mechanism for some antimicrobial agents, specific studies detailing the direct inhibition of DNA synthesis in microorganisms by this compound were not prominently found in the reviewed literature. However, the structural similarity of its derivatives to DNA precursors suggests this as a plausible area for their biological activity.

Antifungal Activities (e.g., C. albicans, C. krusei)

Pyrimidine derivatives have also been explored for their antifungal properties. Infections caused by Candida species, particularly Candida albicans and the often fluconazole-resistant Candida krusei, are a significant concern, especially in immunocompromised individuals.

Research has shown that certain pyrimidine-based compounds can inhibit the growth of these fungal pathogens. The structural modifications of the pyrimidine ring can lead to compounds with significant antifungal efficacy. While specific data for this compound is limited, related heterocyclic compounds have demonstrated activity. For example, some imidazole (B134444) derivatives have shown moderate inhibitory power against various Candida strains nih.gov. The following table includes MIC values for some compounds against C. albicans and C. krusei, highlighting the potential for developing pyrimidine-based antifungals.

| Compound Type | Fungus | MIC (µg/mL) | Reference |

|---|---|---|---|

| Imidazole Derivative (SAM3) | C. albicans | 62.5 - 500 | nih.gov |

| Caspofungin | C. krusei | 0.5 | nih.gov |

| Voriconazole | C. krusei | 0.25 - 0.5 | upenn.edu |

Immunosuppressive Activity

Evaluation in Mixed Lymphocyte Reaction (MLR) Assays

Beyond antimicrobial applications, derivatives of this compound have shown promise as immunosuppressive agents. The mixed lymphocyte reaction (MLR) assay is a standard in vitro model used to assess the potential of compounds to prevent T-cell proliferation, which is a key event in organ transplant rejection.

A study involving a series of novel 2,4,6-trisubstituted 5-cyano-pyrimidine analogues demonstrated their evaluation for immunosuppressive activity using the MLR assay. Through systematic variation of the substituents at the 2, 4, and 6 positions of the pyrimidine core, researchers were able to identify compounds with significant inhibitory effects on lymphocyte proliferation. One notable derivative, 2-benzylthio-5-cyano-6-(4-methoxyphenyl)-4-morpholinopyrimidine, exhibited a half-maximal inhibitory concentration (IC50) value of 1.6 µM in the MLR assay, indicating potent immunosuppressive activity.

| Compound | Assay | IC50 (µM) |

|---|---|---|

| 2-benzylthio-5-cyano-6-(4-methoxyphenyl)-4-morpholinopyrimidine | Mixed Lymphocyte Reaction (MLR) | 1.6 |

Protein Kinase C Theta (PKCθ) Inhibition

Protein Kinase C theta (PKCθ) is a crucial enzyme in T-cell signaling pathways and has emerged as an attractive therapeutic target for T-cell-mediated diseases, including autoimmune disorders and transplant rejection nih.govchemrxiv.org. Consequently, the development of PKCθ inhibitors is an active area of research.

Derivatives of 2,4-diamino-5-cyanopyrimidine have been identified as potent inhibitors of PKCθ nih.govchemrxiv.org. Through optimization of a lead compound, a 2,4-diamino-5-cyanopyrimidine derivative, referred to as compound 16c in one study, was found to have potent PKCθ inhibitory activity and good selectivity against other PKC isozymes chemrxiv.org. Another study reported on the structural modification of a 2,4-diamino-5-cyanopyrimidine derivative to mitigate drug-drug interactions while maintaining potent in vitro activity nih.gov. The following table summarizes the inhibitory activity of selected 2,4-diamino-5-cyanopyrimidine derivatives against PKCθ.

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| 2,4-diamino-5-cyanopyrimidine derivative 16c | PKCθ | Potent (specific value not provided) | chemrxiv.org |

| IKK16 (2,4-disubstituted pyrimidine) | PfPK6 | 460 ± 50 |

Mitigation of CYP3A4 Time-Dependent Drug-Drug Interactions

The inhibition of cytochrome P450 enzymes, particularly CYP3A4, is a major cause of adverse drug-drug interactions. A significant concern is time-dependent inhibition (TDI), an irreversible inactivation of the enzyme that can lead to toxic plasma levels of co-administered drugs.

In the pursuit of new immunomodulative agents, a 2,4-diamino-5-cyanopyrimidine derivative was identified as a potent inhibitor of Protein kinase C theta (PKCθ), a critical enzyme in T-cell signaling. However, this promising compound also exhibited time-dependent inhibition of CYP3A4. Subsequent research focused on structural modifications of this derivative to reduce its effect on CYP3A4 while preserving its therapeutic activity. This led to the development of a new compound, which showed potent in vitro activity against PKCθ but with significantly mitigated CYP3A4 TDI, demonstrating a successful strategy to engineer safer drug candidates based on the 5-cyanopyrimidine core google.com.

Antimalarial Activity (e.g., Plasmodial PfGSK3/PfPK6)

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria, necessitates the discovery of novel drug targets. The plasmodial kinases PfGSK3 and PfPK6 have been identified as essential for the parasite's life cycle, making them viable targets for new antimalarial therapies.

Researchers have synthesized a series of 2,4,5-trisubstituted pyrimidines, using the this compound scaffold, and identified potent dual inhibitors of both PfGSK3 and PfPK6. googleapis.comgoogle.com Extensive structure-activity relationship (SAR) studies involving modifications at the 2, 4, and 5 positions of the pyrimidine core led to the discovery of compounds with low nanomolar potency against both kinases. Two notable compounds, 23d and 23e, demonstrated significant inhibitory activity and considerable efficacy against the blood stage of the parasite. google.com However, these compounds also showed promiscuity, inhibiting a range of human kinase targets, indicating that further optimization is required to improve selectivity. google.com

| Compound | PfGSK3 IC₅₀ (nM) | PfPK6 IC₅₀ (nM) | Pf3D7 EC₅₀ (nM) | Reference |

|---|---|---|---|---|

| 23d | 172 | 11 | 552 ± 37 | google.com |

| 23e | 97 | 8 | 1400 ± 13 | google.com |

Anti-inflammatory Properties

Pyrimidine derivatives have been widely explored for their anti-inflammatory potential. These compounds are known to exhibit their effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.

Studies on pyrimidine derivatives have demonstrated their potential as selective COX-2 inhibitors. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. Research has shown that certain pyrimidine derivatives, synthesized from precursors like 2,4-dichloro-5-(β-chloroethyl)pyrimidine, possess anti-inflammatory effects comparable to the widely used COX-2 inhibitor, celecoxib. Some of these compounds also demonstrated an ability to reduce levels of reactive oxygen species (ROS), indicating antioxidant properties that can contribute to their anti-inflammatory profile.

Neuroprotective Effects

Derivatives synthesized using this compound as a starting material have been investigated for potential neuroprotective applications. Certain piperidine (B6355638) derivatives, created from this pyrimidine precursor, are proposed to offer neuroprotection in conditions such as Parkinson's disease, Alzheimer's disease, ischemia, and amyotrophic lateral sclerosis. googleapis.com

The suggested mechanism for these neuroprotective effects involves the inhibition of acetyl-CoA carboxylase (ACC). Inhibition of ACC can lead to an increase in fatty acid oxidation, which in turn raises the levels of ketone bodies in the blood. These ketone bodies can serve as an alternative energy source for the brain, which may be beneficial in neurodegenerative diseases where glucose metabolism is often impaired. googleapis.com

Mechanism of Action Studies at the Molecular Level

Understanding how derivatives of this compound function requires examining their interactions with biological targets at a molecular level.

Interaction with Specific Molecular Targets

The diverse biological activities of 5-cyanopyrimidine derivatives are a result of their ability to interact with a variety of specific molecular targets:

Antimalarial: The targets are the plasmodial kinases PfGSK3 and PfPK6, which are essential for the parasite's survival. googleapis.comgoogle.com

Anti-inflammatory: The primary targets are the cyclooxygenase enzymes COX-1 and COX-2, with a particular focus on achieving selectivity for COX-2.

Immunomodulation/DDI: The therapeutic target is Protein kinase C theta (PKCθ) for immunosuppression, while the off-target responsible for drug-drug interactions is the metabolic enzyme CYP3A4. google.com

Neuroprotection: The proposed target is acetyl-CoA carboxylase (ACC), whose inhibition may provide an alternative energy substrate for neurons. googleapis.com

Enzyme Inhibition Mechanisms (e.g., binding to active sites)

The inhibitory action of these compounds is achieved through specific binding mechanisms within the active sites of their target enzymes.

Kinase Inhibition: For the antimalarial targets PfGSK3 and PfPK6, modeling studies suggest that the pyrimidine scaffold binds in a mode typical for kinase inhibitors. It is postulated that the substituent at the pyrimidine-4-position is oriented towards a catalytic lysine (B10760008) residue in the kinase active site, while the group at the 5-position is positioned near the kinase gatekeeper residue. googleapis.com

COX Inhibition: Docking studies of anti-inflammatory pyrimidine derivatives into the COX-2 active site have shown that they can adopt binding styles comparable to known selective inhibitors like celecoxib, indicating a similar mechanism of action.

CYP3A4 Inactivation: The time-dependent inhibition of CYP3A4 is a form of mechanism-based, irreversible inhibition. This occurs when the enzyme metabolizes the pyrimidine derivative into a reactive species that then covalently bonds to the enzyme, permanently inactivating it. google.com

Modulation of Signaling Pathways and Gene Expression